Beta-Amyloid (11-42)
Description
Properties
Molecular Weight |
3335.9 |
|---|---|
sequence |
EVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications
Cerebrospinal Fluid (CSF) Biomarkers
Beta-Amyloid (11-42) levels in CSF are used as biomarkers for diagnosing Alzheimer's disease. Studies have shown that lower concentrations of Aβ42 correlate with increased amyloid deposition in the brain, making it a reliable indicator for early diagnosis of AD . The detection of Aβ42 in CSF can help differentiate between normal cognition, mild cognitive impairment (MCI), and Alzheimer's disease, providing valuable insights into disease progression .
Positron Emission Tomography (PET) Imaging
Beta-Amyloid (11-42) is also utilized in PET imaging to visualize amyloid plaques in the brains of living subjects. Tracers such as 11C-Pittsburgh compound B (PiB) bind specifically to Aβ deposits, allowing researchers to assess amyloid burden non-invasively. This imaging technique has been instrumental in understanding the relationship between amyloid accumulation and cognitive decline .
Therapeutic Development
Target for Drug Design
Beta-Amyloid (11-42) has been a primary target for therapeutic interventions aimed at Alzheimer's disease. Various strategies are being explored to inhibit its aggregation or promote its clearance from the brain. For instance, monoclonal antibodies targeting Aβ have been developed to reduce plaque burden and improve cognitive function in patients .
Mechanistic Studies
Research involving Beta-Amyloid (11-42) has provided insights into the pathophysiological mechanisms of Alzheimer's disease. Studies have shown that soluble oligomers of Aβ are more toxic than fibrillar aggregates, suggesting that early intervention targeting these oligomers could be beneficial in preventing neurodegeneration .
Research Applications
Animal Models
Transgenic mouse models expressing human Beta-Amyloid (11-42) are extensively used to study AD pathology and test potential therapies. These models help researchers understand the dynamics of amyloid plaque formation and its effects on neuronal health and behavior .
Biochemical Studies
Beta-Amyloid (11-42) is also employed in biochemical assays to investigate its interactions with other proteins and lipids involved in AD. Understanding these interactions can lead to the identification of novel therapeutic targets and pathways involved in amyloid pathology .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Diagnostics | Measurement of Aβ42 levels in CSF and PET imaging for amyloid plaques | Lower Aβ42 levels correlate with AD; useful for early diagnosis |
| Therapeutics | Target for drug design; monoclonal antibodies aimed at reducing plaque burden | Potential for improving cognitive function |
| Research Models | Use of transgenic mice expressing Aβ42 for studying AD mechanisms | Insights into plaque formation and neurodegeneration |
| Biochemical Studies | Investigating interactions with proteins/lipids involved in AD | Identification of new therapeutic targets |
Case Studies
-
High Soluble Aβ Levels and Cognition
A study involving 598 brain amyloid-positive individuals found that higher levels of soluble Aβ42 were associated with normal cognition despite brain amyloidosis. This suggests that maintaining elevated soluble Aβ42 could be a potential strategy for cognitive preservation . -
Therapeutic Intervention Trials
Clinical trials targeting Aβ aggregation have shown mixed results; however, recent studies suggest that therapies aimed at increasing soluble Aβ42 levels may hold promise for treating MCI and early-stage AD patients . -
Transgenic Mouse Research
Research using transgenic mice has demonstrated that Aβ42 significantly contributes to neurofibrillary tangle pathology, providing a clearer understanding of the relationship between amyloid pathology and tau-related neurodegeneration .
Comparison with Similar Compounds
Comparison with Similar Beta-Amyloid Peptides
Structural and Sequence Differences
Aβ11-42 lacks the N-terminal 1–10 residues present in Aβ1-42, altering its aggregation kinetics and interactions. Key structural comparisons include:
| Peptide | Sequence (One-Letter Code) | Modifications |
|---|---|---|
| Aβ1-42 | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | None (full-length) |
| Aβ11-42 | EVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | pGlu at position 11 (if Q/E present) |
| Aβ1-40 | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV | Shorter C-terminal (lacks residues 41–42) |
| Aβ17-42 | LVFFAEDVGSNKGAIIGLMVGGVVIA | Truncated N-terminal (residues 17–42) |
The absence of N-terminal residues in Aβ11-42 reduces polar interactions, favoring β-sheet formation at the C-terminal (residues 30–42), which acts as a nucleation site for aggregation .
Aggregation and Toxicity Profiles
Table 1: Aggregation and Neurotoxic Properties
| Peptide | Aggregation Rate | Oligomer Stability | Neurotoxicity Mechanism |
|---|---|---|---|
| Aβ1-42 | High | Stable fibrils/oligomers | Disrupts membrane integrity, induces oxidative stress |
| Aβ11-42 | Moderate | Dynamic S-shape tetramers | Synaptic loss, apoptosis via C-terminal interactions |
| Aβ1-40 | Low | Less stable oligomers | Minimal toxicity; may antagonize Aβ1-42 effects |
| Aβ17-42 | High | U-shape fibrils | Promotes tau hyperphosphorylation and NFT formation |
- Aβ11-42 vs. Aβ1-42 : Aβ11-42 forms smaller, more dynamic oligomers (e.g., S-shape tetramers) compared to Aβ1-42’s stable fibrils. MD simulations suggest Aβ11-42’s C-terminal drives aggregation similarly to Aβ1-42, but its truncated N-terminal reduces steric hindrance, accelerating β-sheet stacking .
- Aβ11-42 vs. Aβ1-40 : Aβ1-40 is less toxic due to its shorter C-terminal, which reduces hydrophobic interactions. Aβ11-42’s pGlu modification enhances resistance to clearance, increasing its pathological impact .
- Aβ11-42 vs. Aβ17-42 : Both are truncated variants, but Aβ17-42 forms U-shape fibrils with higher dissociation free energy (~5.8 kcal/mol) compared to Aβ11-42’s S-shape tetramers (~4.9 kcal/mol) .
Detection and Cross-Reactivity in Assays
Aβ11-42 can cross-react with antibodies targeting Aβ1-42 due to shared epitopes in residues 11–42. For example:
- Mass Spectrometry : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes Aβ11-42 from Aβ1-42 via unique fragmentation patterns, achieving specificity >99% .
Therapeutic Implications
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Boc/Bzl SPPS : Early methods used Boc/Bzl chemistry with fragment condensation on resin to minimize side products. For example, Hendrix et al. (1992) synthesized Aβ 1-42 by assembling four peptide fragments on resin, followed by cleavage with trifluoromethanesulfonic acid (TFMSA) and purification by reverse-phase HPLC. This method achieved over 90% purity but required multiple purification steps to remove truncated peptides such as Aβ 18-42 and Aβ 26-42.
Fmoc/tBu SPPS : More recent protocols employ Fmoc chemistry due to milder deprotection conditions. For example, García-Martín et al. (2006) synthesized Aβ 1-42 on ChemMatrix resin with extended coupling times to ensure completeness, followed by TFA cleavage and purification. Microwave-assisted Fmoc SPPS has also been used to accelerate synthesis and reduce aggregation by disrupting β-sheet interactions during chain assembly.
High Efficiency SPPS (HE-SPPS) : Collins et al. (2014) developed HE-SPPS, combining rapid coupling and deprotection steps with optimized reagents (e.g., DIC, Oxyma, HCTU) to produce Aβ 1-42 in high yield and purity within a shorter timeframe.
Challenges and Solutions in Synthesis
Aggregation on Resin : Aggregation during synthesis blocks coupling sites, leading to truncated sequences. Strategies to mitigate this include the use of stronger bases (e.g., DBU instead of piperidine), incorporation of oxidized methionine residues to disrupt aggregation, and the use of co-solvents like DMSO during coupling.
Side Reactions : Aspartamide formation and incomplete O-acylation are common side reactions. Adjustments in deprotection times and reagent concentrations help minimize these.
Fragment Condensation : Convergent synthesis by coupling protected peptide fragments reduces stepwise side product accumulation.
Preparation of Beta-Amyloid (11-42) in Different Aggregation States
Post-synthetic preparation involves solubilization and controlled aggregation to obtain monomeric, oligomeric, or fibrillar forms relevant for research.
Monomerization
Pre-existing aggregates and β-sheet structures are removed by treatment with hexafluoroisopropanol (HFIP), a strong fluorinated alcohol, which dissolves and monomerizes the peptide.
The monomerized peptide is then solubilized in dimethyl sulfoxide (DMSO) to maintain it in a monomeric state before further processing.
Oligomeric Preparation
Freshly resuspended 5 mM Beta-Amyloid (11-42) in DMSO at room temperature is diluted with cold phenol-free F-12 cell culture media to a final concentration of 100 μM.
The mixture is vortexed briefly, incubated at 4°C for 24 hours, promoting oligomer formation while avoiding fibril development.
This protocol yields homogeneous oligomeric populations suitable for biochemical assays.
Fibrillar Preparation
Starting from monomeric peptide in DMSO, incubation under specific conditions (e.g., higher concentrations, longer times, elevated temperatures) induces fibril formation.
Atomic force microscopy (AFM) and other biophysical methods confirm fibrillar morphology.
The following table summarizes key synthetic methods, their conditions, yields, and purity outcomes from literature reports on Beta-Amyloid peptides closely related to (11-42), mainly focusing on the full-length (1-42) peptide as a reference due to similarity in preparation challenges.
| Methodology | Resin Type | Chemistry | Scale (mmol) | Cleavage Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Boc/Bzl Fragment Condensation (Hendrix et al., 1992) | Kaiser oxime resin | Boc/Bzl | Not stated | TFMSA/TFA | Not stated | >90 | Multiple purification steps; truncated side products removed by gel-filtration HPLC |
| Fmoc/tBu Stepwise (García-Martín et al., 2006) | ChemMatrix resin | Fmoc/tBu | 0.07 | TFA/TIPS/water/EDT (95:2:2:1) | Not stated | Not stated | Extended coupling times; acetylation steps to cap free N-termini |
| Microwave-Assisted Fmoc/tBu (Bacsa et al., 2010) | Not stated | Fmoc/tBu | Not stated | TFA cleavage | Not stated | Not stated | Accelerated synthesis; reduces aggregation during coupling |
| High Efficiency SPPS (Collins et al., 2014) | PAL-PEG-PS resin | Fmoc/tBu | 0.1 | TFA/TIPS/water/DODT | 72-87 | 14-67 | Optimized coupling and deprotection times; microwave-assisted synthesis improved purity |
| O-Acyl Isopeptide Method (Sohma et al., 2005) | 2-Chlorotrityl chloride resin | Fmoc/tBu | 0.3 | TFA/m-cresol/thioanisole/water | 33.6 | >96 | Two-step synthesis with isopeptide intermediate; high purity after transfer reaction |
Note: Yields and purity refer primarily to Aβ 1-42 but are indicative of challenges and solutions applicable to Beta-Amyloid (11-42).
Summary of Key Research Findings
Aggregation Control : HFIP treatment and DMSO solubilization are critical steps to obtain monomeric Beta-Amyloid (11-42), enabling reproducible downstream aggregation into oligomers or fibrils.
Synthetic Challenges : On-resin aggregation and side reactions significantly impact yield and purity; fragment condensation and microwave-assisted SPPS are effective strategies to mitigate these.
Purification : Reverse-phase HPLC and gel-filtration chromatography in HFIP are essential to separate truncated peptides and side products, ensuring high purity for biological studies.
Innovations : Use of oxidized methionine and co-solvents like DMSO during synthesis disrupt peptide aggregation, improving coupling efficiency.
Q & A
Basic: What experimental protocols are recommended for solubilizing Beta-Amyloid (11-42) to ensure monomeric stability?
Methodological Answer:
Beta-Amyloid (11-42) exhibits strong aggregation propensity. To solubilize it:
- Solvent Choice : Use hexafluoroisopropanol (HFIP) to dissolve lyophilized peptide, followed by aliquoting and vacuum drying. Reconstitute in dimethyl sulfoxide (DMSO) or NaOH (1 mM) to minimize premature aggregation .
- Buffer Optimization : Phosphate-buffered saline (PBS) at pH 7.4 is standard, but inclusion of low-concentration detergents (e.g., 0.05% SDS) can delay fibrillization .
- Validation : Confirm monomeric state via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .
Basic: How do researchers validate the structural integrity of synthetic Beta-Amyloid (11-42) peptides?
Methodological Answer:
- Mass Spectrometry (MS) : Verify molecular weight (expected ~3.5 kDa) and purity (>95%) .
- Circular Dichroism (CD) : Assess secondary structure; Beta-Amyloid (11-42) should exhibit β-sheet dominance in aggregation-prone conditions .
- Immunoblotting : Use antibodies specific to the C-terminus (e.g., 6E10) to confirm epitope accessibility .
Advanced: How should researchers design experiments to address contradictory findings on Beta-Amyloid (11-42) neurotoxicity in vitro?
Methodological Answer:
Contradictions often arise from aggregation state variability. Key controls:
- Aggregation Monitoring : Use thioflavin-T (ThT) fluorescence or transmission electron microscopy (TEM) to quantify fibril formation kinetics .
- Dose-Response Calibration : Test multiple concentrations (1–20 µM) across time points (24–72 hrs) to identify toxicity thresholds .
- Cell Model Specificity : Compare primary neurons vs. immortalized lines (e.g., SH-SY5Y), as metabolic activity influences susceptibility .
- Data Normalization : Include lactate dehydrogenase (LDH) or MTT assays to distinguish apoptosis from necrosis .
Advanced: What statistical approaches resolve variability in Beta-Amyloid (11-42) aggregation kinetics across replicate experiments?
Methodological Answer:
- Time-Series Analysis : Fit aggregation data (e.g., ThT fluorescence) to sigmoidal curves using the Nielsen equation to derive lag time (t₀) and growth rate (k) .
- Error Source Mitigation :
- Multivariate Regression : Account for variables like peptide lot variability or buffer ionic strength .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo Beta-Amyloid (11-42) deposition phenotypes?
Methodological Answer:
- Model System Bridging :
- Proteomic Profiling : Identify co-aggregating proteins (e.g., apolipoprotein E) in vivo via immunoprecipitation-mass spectrometry (IP-MS) .
- Kinetic Modeling : Apply Finke-Watzky two-step nucleation-elongation models to extrapolate in vitro data to in vivo timelines .
Basic: What are the best practices for storing Beta-Amyloid (11-42) to prevent degradation?
Methodological Answer:
- Short-Term : Store dissolved peptide at −20°C in aliquots; avoid freeze-thaw cycles .
- Long-Term : Lyophilize and store at −80°C under argon gas to prevent oxidation .
- Quality Checks : Re-test solubility and aggregation propensity monthly via SEC or TEM .
Advanced: How should researchers optimize imaging parameters for visualizing Beta-Amyloid (11-42) oligomers using cryo-EM?
Methodological Answer:
- Grid Preparation : Use Quantifoil grids with 2 nm continuous carbon support, blotting at 100% humidity to prevent drying artifacts .
- Defocus Range : Set to −1.5 to −3.0 µm to enhance contrast for small oligomers (10–50 kDa) .
- Class Averaging : Apply 2D classification in RELION to distinguish oligomers from background .
Table 1: Key Methodological Considerations for Beta-Amyloid (11-42) Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
